
1H-3-Benzazepin-1-amine,2,3,4,5-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- is a heterocyclic compound that belongs to the class of benzazepines. These compounds are characterized by a seven-membered ring containing nitrogen and are known for their diverse biological activities. The structure of 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- includes a benzene ring fused to an azepine ring, which is further substituted with an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- can be achieved through various methods. One common approach involves the cyclization of N-substituted phenethylamines. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired benzazepine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzazepines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzazepinones, while substitution reactions can produce a variety of N-substituted benzazepines.
Applications De Recherche Scientifique
1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a subject of study for potential therapeutic applications.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, some benzazepine derivatives act as sodium channel blockers, which can influence neuronal activity and have potential anticonvulsant effects . The compound may also interact with other receptors and enzymes, leading to a variety of biological effects.
Comparaison Avec Des Composés Similaires
- 1H-1-Benzazepin-3-amine, 2,3,4,5-tetrahydro-
- 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one
- 2,3,4,5-Tetrahydro-N,N-dimethyl-1-(4-methylphenyl)sulfonyl-1H-1-benzazepin-5-amine
Uniqueness: 1H-3-Benzazepin-1-amine, 2,3,4,5-tetrahydro- is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine |
InChI |
InChI=1S/C10H14N2/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4,10,12H,5-7,11H2 |
Clé InChI |
HHUBTWXIUNJDHO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


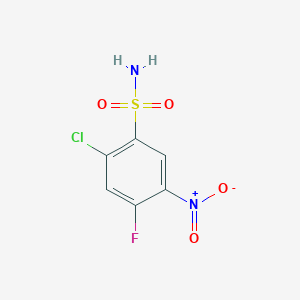
![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
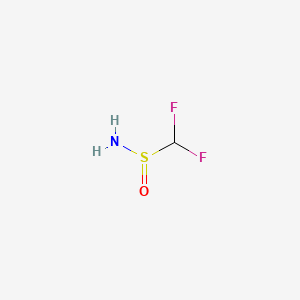
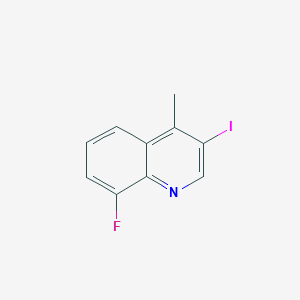
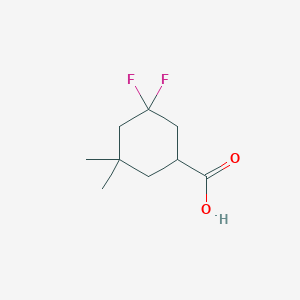
![2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid](/img/structure/B13562218.png)
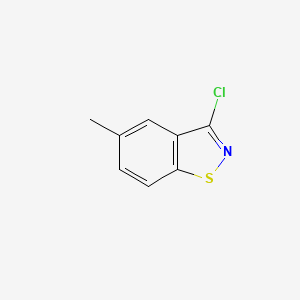
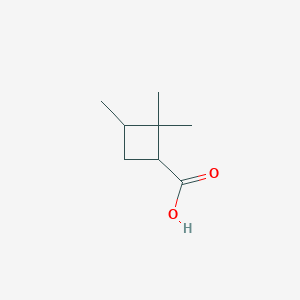

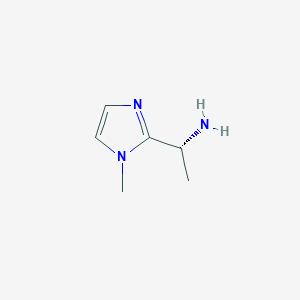
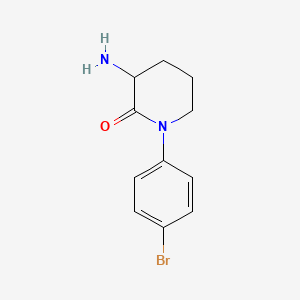

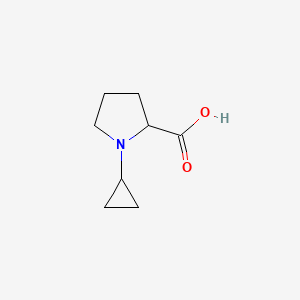
![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)
